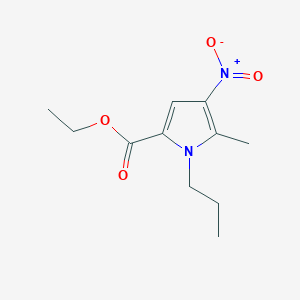![molecular formula C21H23N3O3 B281864 4-{2-[4-(2-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B281864.png)
4-{2-[4-(2-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[4-(2-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid, also known as MPAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Mécanisme D'action
The mechanism of action of 4-{2-[4-(2-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid is not fully understood, but it is believed to act by modulating the activity of ion channels, particularly voltage-gated potassium channels. This modulation leads to changes in membrane potential and ion flux, which can affect cellular processes such as proliferation and apoptosis.
Biochemical and Physiological Effects:
4-{2-[4-(2-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid has been shown to have a range of biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, modulation of ion channel activity, and changes in membrane potential and ion flux. These effects are dependent on the concentration of 4-{2-[4-(2-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid and the specific cell or tissue type being studied.
Avantages Et Limitations Des Expériences En Laboratoire
4-{2-[4-(2-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid has several advantages for use in lab experiments, including its unique structure and pharmacological properties, its ability to inhibit cancer cell growth and induce apoptosis, and its potential as a scaffold for drug discovery. However, there are also limitations to its use, including its complex synthesis process, its potential toxicity, and the need for specialized equipment and expertise.
Orientations Futures
There are several potential future directions for research on 4-{2-[4-(2-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid, including further investigation of its mechanism of action, exploration of its potential as a cancer treatment, development of new drugs based on its structure, and investigation of its potential for use in the treatment of neurological disorders. Additionally, further studies are needed to determine the optimal concentration and dosing of 4-{2-[4-(2-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid for different applications, as well as its potential side effects and toxicity.
Méthodes De Synthèse
4-{2-[4-(2-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid can be synthesized through a multistep process that involves the reaction of 2-methylphenylpiperazine with 4-chloro-2-butenoic acid, followed by the addition of aniline and subsequent oxidation to form 4-{2-[4-(2-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid. The synthesis process is complex and requires specialized equipment and expertise.
Applications De Recherche Scientifique
4-{2-[4-(2-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid has shown promise in a variety of scientific research applications, including cancer research, drug discovery, and neuroscience. In cancer research, 4-{2-[4-(2-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. In drug discovery, 4-{2-[4-(2-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid has been used as a scaffold for the development of new drugs, due to its unique structure and pharmacological properties. In neuroscience, 4-{2-[4-(2-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid has been shown to modulate the activity of ion channels, making it a potential candidate for the development of new treatments for neurological disorders.
Propriétés
Formule moléculaire |
C21H23N3O3 |
|---|---|
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
(Z)-4-[2-[4-(2-methylphenyl)piperazin-1-yl]anilino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C21H23N3O3/c1-16-6-2-4-8-18(16)23-12-14-24(15-13-23)19-9-5-3-7-17(19)22-20(25)10-11-21(26)27/h2-11H,12-15H2,1H3,(H,22,25)(H,26,27)/b11-10- |
Clé InChI |
BDQAIZFJKVJOKE-KHPPLWFESA-N |
SMILES isomérique |
CC1=CC=CC=C1N2CCN(CC2)C3=CC=CC=C3NC(=O)/C=C\C(=O)O |
SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=CC=CC=C3NC(=O)C=CC(=O)O |
SMILES canonique |
CC1=CC=CC=C1N2CCN(CC2)C3=CC=CC=C3NC(=O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



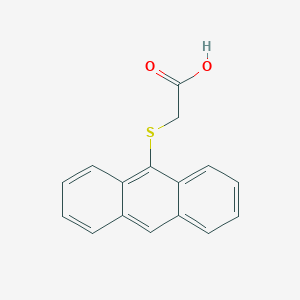
![N-[1,1'-biphenyl]-4-yl-4-bromobenzenesulfonamide](/img/structure/B281784.png)
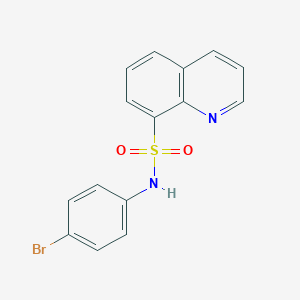
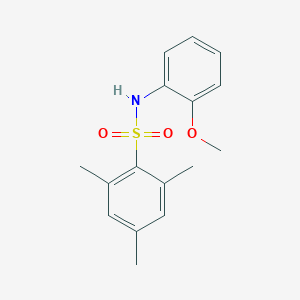

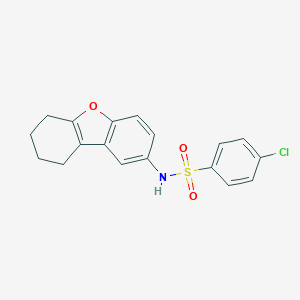
![N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B281794.png)
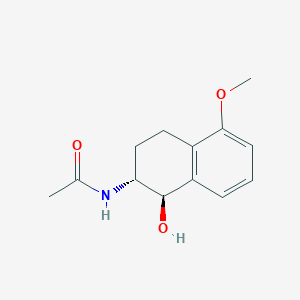
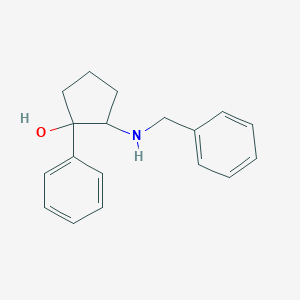
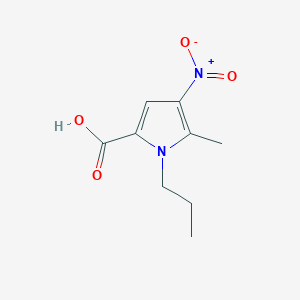

![[(1S,2S)-2-hydroxy-2-phenylcyclohexyl] methanesulfonate](/img/structure/B281806.png)
![2-{[6-(Benzylamino)hexyl]amino}ethanol](/img/structure/B281807.png)
